molecular formula C18H16N2O4 B5860600 propan-2-yl 2-(4-aminophenyl)-1,3-dioxoisoindole-5-carboxylate

propan-2-yl 2-(4-aminophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B5860600
M. Wt: 324.3 g/mol
InChI Key: QPPJDCIKLVOBSO-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(4-aminophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of phthalimides This compound is characterized by its unique structure, which includes an isoindole ring, an aminophenyl group, and a propan-2-yl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(4-aminophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then subjected to a nucleophilic substitution reaction with isopropyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(4-aminophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the nitro group regenerates the amino group.

Scientific Research Applications

Propan-2-yl 2-(4-aminophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of propan-2-yl 2-(4-aminophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The isoindole ring structure allows for binding to DNA and proteins, potentially affecting cellular processes. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    N-phenylphthalimide: A precursor in the synthesis of propan-2-yl 2-(4-aminophenyl)-1,3-dioxoisoindole-5-carboxylate.

    Phthalic anhydride: Another precursor used in the initial steps of synthesis.

    Isopropyl chloroformate: Used in the esterification step.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

propan-2-yl 2-(4-aminophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-10(2)24-18(23)11-3-8-14-15(9-11)17(22)20(16(14)21)13-6-4-12(19)5-7-13/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPJDCIKLVOBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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